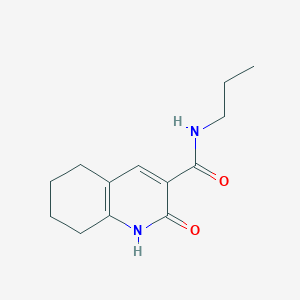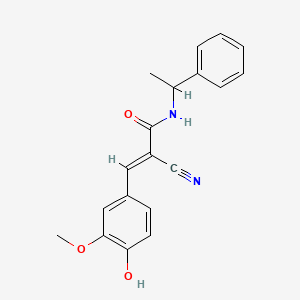
2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(1-phenylethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(1-phenylethyl)acrylamide, also known as C16, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. C16 belongs to the class of acrylamide derivatives and has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(1-phenylethyl)acrylamide involves the inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. This compound inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, a protein that regulates the activity of NF-κB. This leads to the downregulation of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and lipid peroxidation, which are markers of oxidative stress. This compound also increases the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, this compound has been found to reduce the levels of inflammatory markers such as C-reactive protein and interleukin-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(1-phenylethyl)acrylamide in lab experiments is its potent anti-inflammatory, antioxidant, and anticancer properties. This compound is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one of the limitations of using this compound is its low solubility in water, which can limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(1-phenylethyl)acrylamide. One of the potential applications of this compound is in the treatment of inflammatory bowel disease, a chronic inflammatory disorder of the gastrointestinal tract. This compound has been found to exhibit anti-inflammatory effects in a mouse model of colitis, suggesting its potential therapeutic use in the treatment of inflammatory bowel disease. Another potential application of this compound is in the treatment of neurodegenerative disorders such as Alzheimer's disease, where oxidative stress and inflammation play a crucial role. This compound has been shown to reduce oxidative stress and inflammation in a mouse model of Alzheimer's disease, suggesting its potential use as a therapeutic agent. Further research is needed to explore the full potential of this compound in these and other therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound that exhibits anti-inflammatory, antioxidant, and anticancer properties. It inhibits the NF-κB signaling pathway and reduces oxidative stress and inflammation. This compound has potential applications in the treatment of inflammatory bowel disease, neurodegenerative disorders, and cancer. Further research is needed to fully explore the therapeutic potential of this compound.
Métodos De Síntesis
2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(1-phenylethyl)acrylamide can be synthesized through a multi-step process involving the condensation of 4-hydroxy-3-methoxybenzaldehyde and 1-phenylethylamine followed by the reaction with acryloyl chloride and sodium cyanide. The final product is obtained after purification through column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(1-phenylethyl)acrylamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, this compound has been found to exhibit anticancer properties by inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13(15-6-4-3-5-7-15)21-19(23)16(12-20)10-14-8-9-17(22)18(11-14)24-2/h3-11,13,22H,1-2H3,(H,21,23)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOCTBHWFLAPRF-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [5-({2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanoyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5365340.png)
![N-ethyl-2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5365349.png)
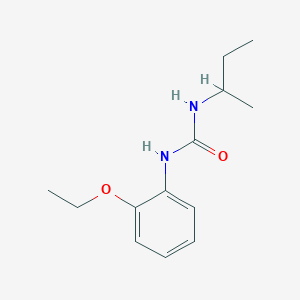
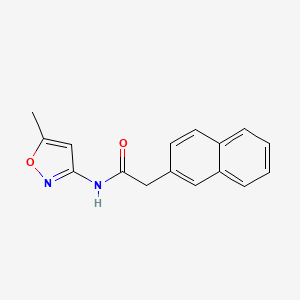
![1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5365367.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5365370.png)
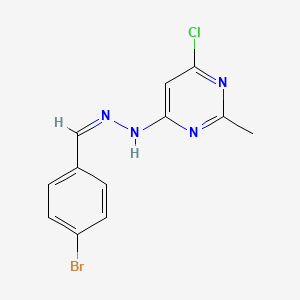
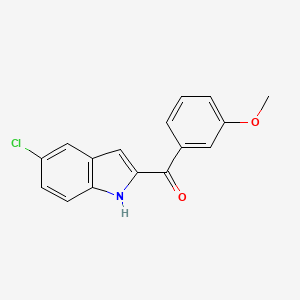
![5-{[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]carbonyl}-2,4'-bipyridine](/img/structure/B5365396.png)
![N-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5365405.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5365407.png)
![4-methyl-2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine](/img/structure/B5365413.png)

